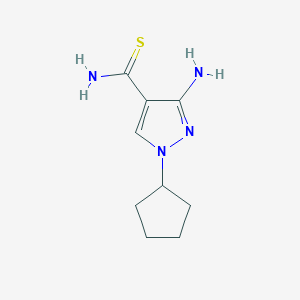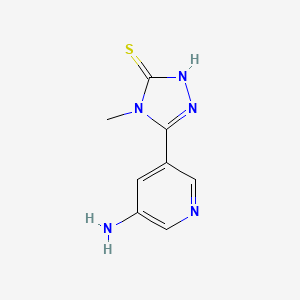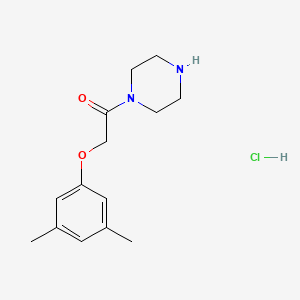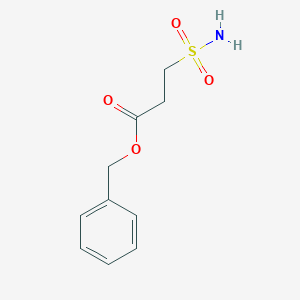![molecular formula C17H16O2 B1378554 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one CAS No. 1423047-01-1](/img/structure/B1378554.png)
2-[2-(Benzyloxy)phenyl]cyclobutan-1-one
Overview
Description
“2-[2-(Benzyloxy)phenyl]cyclobutan-1-one” is a synthetic organic compound with a complex molecular structure. It has a molecular weight of 252.31 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(benzyloxy)phenyl)cyclobutan-1-one . The InChI code for this compound is 1S/C17H16O2/c18-16-11-10-14 (16)15-8-4-5-9-17 (15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 252.31 g/mol .Scientific Research Applications
Wittig Rearrangement Studies
The compound has been used in the study of the [1,2]-Wittig rearrangement, particularly in the context of ortho-functionalised 2-aryloxazolines. This rearrangement is significant in synthetic organic chemistry as it allows for the transformation of ether functionalities into adjacent hydroxyl groups, which can be further elaborated into a variety of functional groups .
Asymmetric Synthesis
It serves as a precursor in asymmetric synthesis. For example, it has been used to achieve diastereoselectivity in the Wittig rearrangement with a valine-derived oxazoline. However, this selectivity is often compromised by racemisation upon hydrolysis .
Phthalide Synthesis
The compound is involved in the synthesis of phthalides, which are lactones of phthalic acid. Phthalides have various applications, including in the synthesis of pharmaceuticals and natural products .
Aminobenzofuran Formation
It is used in the formation of 3-aminobenzofuran through intramolecular nucleophilic ring-opening of oxazoline by the benzyl anion. Aminobenzofurans are important intermediates in the synthesis of various biologically active molecules .
Anion Cyclisation Studies
The compound has been studied for its behavior in anion cyclisation reactions. These reactions are crucial for the construction of heterocyclic compounds, which are core structures in many drugs and agrochemicals .
Organometallic Chemistry
It finds application in organometallic chemistry, where it can be used to study the interaction between organic molecules and metals. This is particularly important for the development of new catalytic processes .
Heterocyclic Chemistry
The compound is used in the exploration of heterocyclic chemistry. Heterocycles are found in many pharmaceuticals, and understanding their chemistry is vital for drug discovery .
Reference Standard for Pharmaceutical Testing
Lastly, it is used as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical results in quality control processes .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .
properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-11-10-14(16)15-8-4-5-9-17(15)19-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORBOBSHBZJACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzyloxy)phenyl]cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)





